(S)-Morpholin-3-yl-acetic acid
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Overview
Description
(S)-Morpholin-3-yl-acetic acid is a chiral compound featuring a morpholine ring substituted with an acetic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the morpholine ring imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Morpholin-3-yl-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-morpholine, which can be obtained through the resolution of racemic morpholine using chiral acids.
Alkylation: The (S)-morpholine is then alkylated with a suitable alkylating agent, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-Morpholin-3-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Ester or amide derivatives.
Scientific Research Applications
(S)-Morpholin-3-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-Morpholin-3-yl-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
®-Morpholin-3-yl-acetic acid: The enantiomer of (S)-Morpholin-3-yl-acetic acid with different stereochemistry.
Morpholine-4-acetic acid: A similar compound with the acetic acid moiety attached to the nitrogen atom of the morpholine ring.
N-Methylmorpholine-3-acetic acid: A derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This stereochemical specificity is crucial in drug design and development, as it can influence the efficacy and safety of pharmaceutical agents.
Properties
IUPAC Name |
2-[(3S)-morpholin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXWWHUTFBNJFX-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657780 |
Source
|
Record name | [(3S)-Morpholin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-13-5 |
Source
|
Record name | [(3S)-Morpholin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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